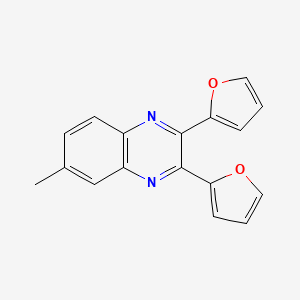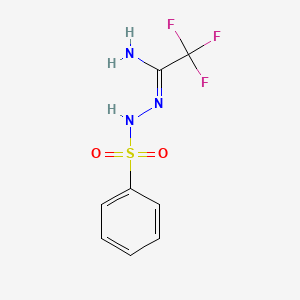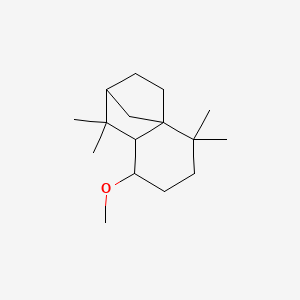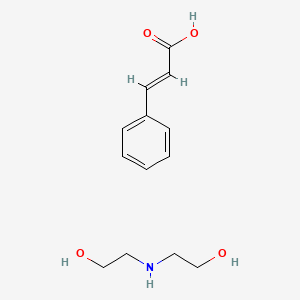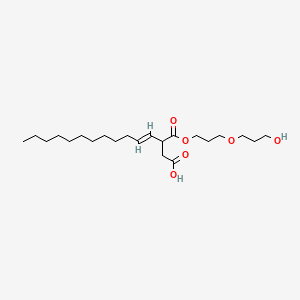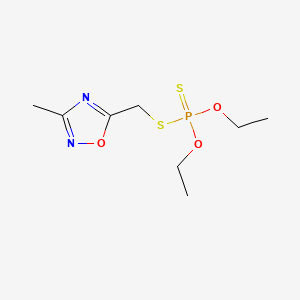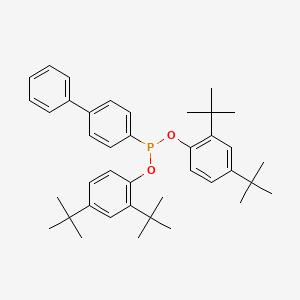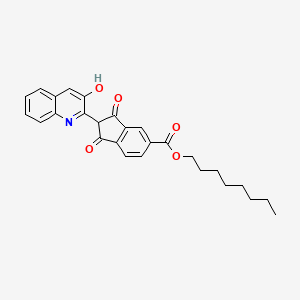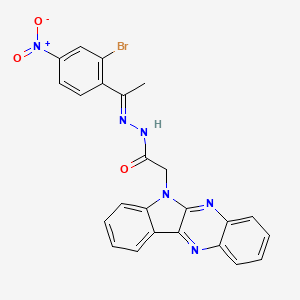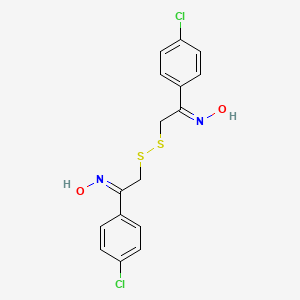
Ethanone, 2,2'-dithiobis(1-(4-chlorophenyl)-, dioxime, (1E,1'E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2,2’-dithiobis(1-(4-chlorophenyl)-, dioxime, (1E,1’E)- is a chemical compound with the IUPAC name (NE)-N-[1-(4-chlorophenyl)-2-[[(2E)-2-(4-chlorophenyl)-2-hydroxyiminoethyl]disulfanyl]ethylidene]hydroxylamine. This compound is known for its unique structure, which includes a dioxime group and a disulfide linkage, making it an interesting subject for various chemical studies.
準備方法
The synthesis of Ethanone, 2,2’-dithiobis(1-(4-chlorophenyl)-, dioxime, (1E,1’E)- typically involves the reaction of 4-chloroacetophenone with hydroxylamine to form the oxime. This intermediate is then subjected to a disulfide formation reaction, often using sulfur or a sulfur-containing reagent, to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pH, to maximize yield and purity.
化学反応の分析
Ethanone, 2,2’-dithiobis(1-(4-chlorophenyl)-, dioxime, (1E,1’E)- undergoes various types of chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Ethanone, 2,2’-dithiobis(1-(4-chlorophenyl)-, dioxime, (1E,1’E)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Ethanone, 2,2’-dithiobis(1-(4-chlorophenyl)-, dioxime, (1E,1’E)- exerts its effects involves its ability to form and break disulfide bonds. This property allows it to interact with various molecular targets, such as proteins and enzymes, affecting their structure and function. The compound can modulate oxidative stress pathways, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar compounds to Ethanone, 2,2’-dithiobis(1-(4-chlorophenyl)-, dioxime, (1E,1’E)- include:
Bis(4-chlorophenyl) disulfide: Lacks the dioxime group, making it less versatile in certain reactions.
4-Chlorophenyl oxime: Does not contain the disulfide linkage, limiting its applications in disulfide chemistry.
Dithiobis(phenyl) oxime: Similar structure but without the chlorophenyl groups, affecting its reactivity and applications. Ethanone, 2,2’-dithiobis(1-(4-chlorophenyl)-, dioxime, (1E,1’E)- is unique due to its combination of a dioxime group and a disulfide linkage, providing a distinct set of chemical properties and applications.
特性
CAS番号 |
23080-36-6 |
|---|---|
分子式 |
C16H14Cl2N2O2S2 |
分子量 |
401.3 g/mol |
IUPAC名 |
(NE)-N-[1-(4-chlorophenyl)-2-[[(2E)-2-(4-chlorophenyl)-2-hydroxyiminoethyl]disulfanyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C16H14Cl2N2O2S2/c17-13-5-1-11(2-6-13)15(19-21)9-23-24-10-16(20-22)12-3-7-14(18)8-4-12/h1-8,21-22H,9-10H2/b19-15-,20-16- |
InChIキー |
KESDEQSKAJKBEN-IKBKFCNISA-N |
異性体SMILES |
C1=CC(=CC=C1/C(=N\O)/CSSC/C(=N/O)/C2=CC=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1C(=NO)CSSCC(=NO)C2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


